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Compound of Interest

Compound Name:
5-Bromothiazol-2-amine

hydrochloride

Cat. No.: B145368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of

5-Bromothiazol-2-amine hydrochloride, a synthetic heterocyclic compound with potential

therapeutic applications. This document summarizes key biological activities, presents

available quantitative data, details relevant experimental protocols, and visualizes associated

signaling pathways.

Introduction
5-Bromothiazol-2-amine and its derivatives represent a class of compounds with significant

interest in medicinal chemistry due to their diverse pharmacological activities. The 2-

aminothiazole scaffold is a core structure in several clinically approved drugs and is known to

exhibit anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on the

biological screening of the hydrochloride salt of 5-Bromothiazol-2-amine, providing a foundation

for further research and drug development efforts.

Key Biological Activities and Quantitative Data
5-Bromothiazol-2-amine and its salts have been evaluated for several biological activities,

primarily focusing on enzyme inhibition and potential anticancer effects. The following table

summarizes the available quantitative data.
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Biological Activity Target/Assay Test Compound Result

Enzyme Inhibition Aurora A Kinase
5-Bromothiazol-2-

amine
IC₅₀ > 10 µM[1][2][3]

Cell-Based Activity

Cultured cell model of

Alzheimer's disease

(related to p70S6

kinase inhibition)

2-Amino-5-

bromothiazole

hydrobromide

ED₅₀ = 0.8 µM[4]

Note: Specific IC₅₀ values for the anticancer activity of 5-Bromothiazol-2-amine
hydrochloride against various cancer cell lines and Minimum Inhibitory Concentration (MIC)

values for its antibacterial activity are not readily available in the reviewed literature. The

available data primarily focuses on derivatives of the core compound.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological

activity screening of 5-Bromothiazol-2-amine hydrochloride.

Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

5-Bromothiazol-2-amine hydrochloride

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)
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96-well microplates

Microplate reader

Protocol:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

atmosphere to allow for cell attachment.

Compound Treatment: Prepare a stock solution of 5-Bromothiazol-2-amine hydrochloride
in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in complete medium

to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of

medium containing the test compound at various concentrations. Include vehicle-treated

(solvent only) and untreated control wells.

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh

medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of

DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the compound concentration

to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Assessment (Broth Microdilution
Method for MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration

of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

5-Bromothiazol-2-amine hydrochloride

Standard antibiotic (e.g., ciprofloxacin)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

Compound Preparation: Prepare a stock solution of 5-Bromothiazol-2-amine
hydrochloride in a suitable solvent.

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in

CAMHB to obtain a range of concentrations.

Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x

10⁵ CFU/mL in CAMHB. Add the bacterial suspension to each well of the microtiter plate.

Include a positive control (bacteria without compound) and a negative control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible bacterial growth (turbidity).

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of 5-Bromothiazol-2-
amine hydrochloride against a specific protein kinase, such as Aurora A.

Materials:

Recombinant human kinase (e.g., Aurora A)

Specific peptide substrate for the kinase
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Adenosine triphosphate (ATP)

Kinase assay buffer

5-Bromothiazol-2-amine hydrochloride

Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

Compound Dilution: Prepare a serial dilution of 5-Bromothiazol-2-amine hydrochloride in

the appropriate solvent (typically DMSO).

Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the

kinase assay buffer.

Inhibitor Addition: Add the test compound at various concentrations or the positive control

inhibitor to the respective wells. Include a no-inhibitor control.

Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a

defined period (e.g., 60 minutes).

ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-

Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a

two-step process of ATP depletion and ADP to ATP conversion, followed by a luciferase-

based detection of the newly synthesized ATP.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test

compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations
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5-Bromothiazol-2-amine has been shown to interact with key cellular kinases. The following

diagrams illustrate the signaling pathways of two such kinases, Aurora A and p70S6K.

Aurora A Kinase Signaling Pathway
Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including

centrosome maturation and bipolar spindle assembly.[5][6] Its dysregulation is often associated

with cancer.[7]
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Aurora A Kinase Signaling Pathway

p70S6 Kinase Signaling Pathway in Alzheimer's Disease
The p70S6 kinase (p70S6K) is implicated in cell growth and proliferation. In the context of

Alzheimer's disease, it is suggested that extracellular amyloid-beta can activate p70S6K, which

in turn can phosphorylate tau protein, potentially contributing to the formation of neurofibrillary

tangles.[1]
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p70S6K Pathway in Alzheimer's Disease

Conclusion
5-Bromothiazol-2-amine hydrochloride serves as a valuable scaffold for the development of

novel therapeutic agents. The available data indicates its potential as a kinase inhibitor. This

guide provides foundational information and standardized protocols to facilitate further

investigation into its biological activities. Comprehensive screening, including broad anticancer
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cell line panels and diverse microbial species, is warranted to fully elucidate the therapeutic

potential of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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